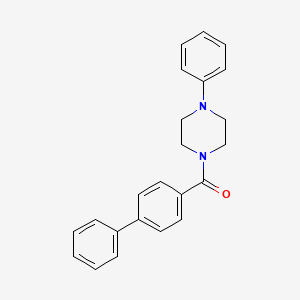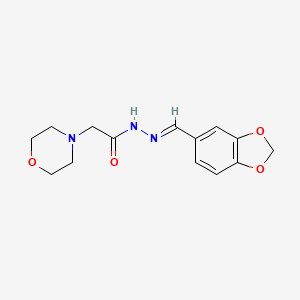![molecular formula C17H18N2O2 B5608285 3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5608285.png)
3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves various chemical reactions, including the Michael reaction and alkylation processes. For example, N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, which share structural similarities with the compound , are synthesized through the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions, followed by alkylation to introduce various substituents (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
The molecular structure of this compound and its analogs can be determined using techniques such as X-ray crystallography. For instance, the structure of a related compound, 5-(2-Furyl)-6-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-8-ylmethanone, was elucidated, showing the orientations of the furyl and phenyl rings relative to the central heterocyclic unit (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).
Chemical Reactions and Properties
Compounds similar to this compound undergo various chemical reactions, including radical additions and cyclization processes. For example, the radical addition of 1,3-dicarbonyl compounds to acrylamide derivatives leads to the formation of trans-3-carboxamide-dihydrofurans, demonstrating the reactivity of the acrylamide group and its potential for forming complex structures (Yılmaz, Ustalar, Uçan, & Pekel, 2017).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. For instance, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide, a related compound, was found to have high solubility in water and strong antibacterial activity, suggesting the importance of functional groups and their arrangement in determining physical properties (Saikachi & Suzuki, 1958).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(10-9-16-4-3-13-21-16)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h3-10,13H,1-2,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIRRQBUSVGZPT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)
![N-(2,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608216.png)


![3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5608242.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5608250.png)
![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)
![5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5608269.png)
![N-(3-chlorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5608280.png)


![N-(4-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5608289.png)
